molecular formula C41H53F2N5O8 B12764603 benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 167486-23-9

benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12764603
CAS No.: 167486-23-9
M. Wt: 781.9 g/mol
InChI Key: JUZBHZAPSATRCS-KVBYWJEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDL 74695 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for HIV-1 protease inhibitors often involve the use of peptide coupling reactions, protection and deprotection steps, and purification techniques such as chromatography.

Industrial Production Methods

Industrial production methods for compounds like MDL 74695 typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include automated synthesis, continuous flow chemistry, and advanced purification techniques to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

MDL 74695 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving MDL 74695 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Mechanism of Action

MDL 74695 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein precursors into functional proteins, which are essential for the maturation and replication of the virus. The molecular targets of MDL 74695 include the catalytic aspartate residues within the active site of the HIV-1 protease .

Comparison with Similar Compounds

MDL 74695 is unique among HIV-1 protease inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

    Ritonavir: Another HIV-1 protease inhibitor with a different binding profile.

    Indinavir: Known for its high potency but different pharmacokinetic properties.

    Saquinavir: One of the first HIV-1 protease inhibitors developed, with a distinct chemical structure.

MDL 74695 stands out due to its unique chemical structure and specific interactions with the HIV-1 protease enzyme, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

167486-23-9

Molecular Formula

C41H53F2N5O8

Molecular Weight

781.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C41H53F2N5O8/c1-28(2)35(27-54-25-32-11-8-16-44-24-32)46-39(51)41(42,43)37(49)34(23-30-12-14-33(15-13-30)55-22-19-48-17-20-53-21-18-48)45-38(50)36(29(3)4)47-40(52)56-26-31-9-6-5-7-10-31/h5-16,24,28-29,34-36H,17-23,25-27H2,1-4H3,(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-/m0/s1

InChI Key

JUZBHZAPSATRCS-KVBYWJEESA-N

Isomeric SMILES

CC(C)[C@H](COCC1=CN=CC=C1)NC(=O)C(C(=O)[C@H](CC2=CC=C(C=C2)OCCN3CCOCC3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)(F)F

Canonical SMILES

CC(C)C(COCC1=CN=CC=C1)NC(=O)C(C(=O)C(CC2=CC=C(C=C2)OCCN3CCOCC3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)(F)F

Origin of Product

United States

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